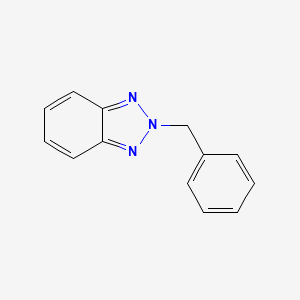![molecular formula C30H35ClN2O7 B2671910 3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate CAS No. 539856-46-7](/img/structure/B2671910.png)
3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s role or use in industry or research might also be mentioned.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with other substances, and what products are formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Structural Insights and Reactivity
Research on related compounds, such as 2-tert-Butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole, highlights the preparation methods and structural insights into tricyclic heteroarenes. These compounds are synthesized via selective reduction and transformed through O-alkylation and CH-deprotonation, providing a foundation for understanding the reactivity and potential modifications of the core structure of interest (Kreher & Dyker, 1987).
Novel Condensation Reactions
A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides has been developed, showcasing the versatility of compounds with similar frameworks in facilitating the acylation of a broad range of nitrogen compounds. This method, involving di-tert-butyl dicarbonate (Boc2O), highlights the compound's potential in synthetic applications (Umehara, Ueda, & Tokuyama, 2016).
Antioxidant and Light Stabilizer Applications
Studies on antioxidants and light stabilizers partake in the reactivity of related compounds with phenoxy radicals and indolinone nitroxide, including X-ray crystallographic analysis. These insights are crucial for developing new antioxidants and stabilizers for various industrial applications (Carloni et al., 1993).
Aerobic Oxidation Catalysts
The role of similar compounds in catalyzing the aerobic oxidation of allylic and benzylic alcohols has been explored, offering a chemoselective approach to synthesizing α,β-unsaturated carbonyl compounds. This catalytic activity showcases the potential utility in organic synthesis and industrial processes (Shen et al., 2012).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.
Orientations Futures
This would involve speculating on potential future uses for the compound, or areas where further research is needed.
I hope this helps! If you have any specific questions about these topics, feel free to ask.
Propriétés
IUPAC Name |
3-O,6-O-ditert-butyl 2-O-methyl 8-(chloromethyl)-4-phenylmethoxy-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35ClN2O7/c1-29(2,3)39-27(35)32-16-19(15-31)24-20-13-22(26(34)37-7)33(28(36)40-30(4,5)6)25(20)23(14-21(24)32)38-17-18-11-9-8-10-12-18/h8-14,19H,15-17H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQAYVUPTQRFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C3C=C(N(C3=C(C=C21)OCC4=CC=CC=C4)C(=O)OC(C)(C)C)C(=O)OC)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

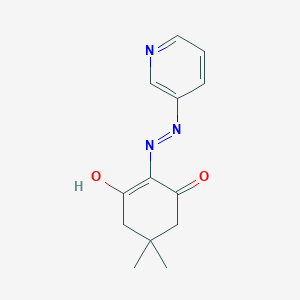
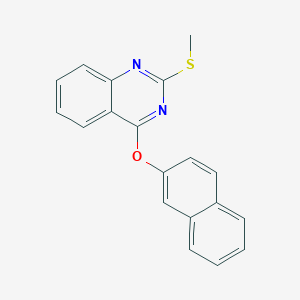
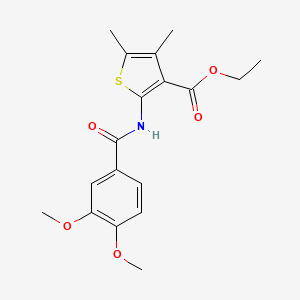
![9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B2671832.png)
![4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride](/img/structure/B2671835.png)
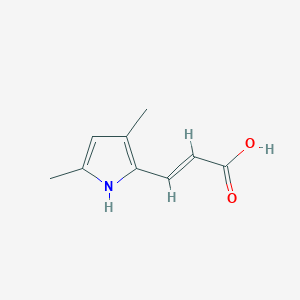
![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2671838.png)
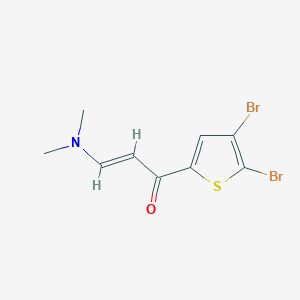
![4-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2671840.png)
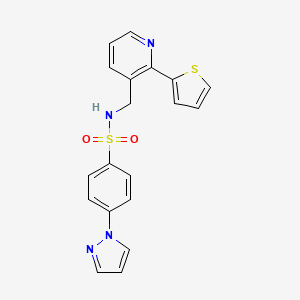
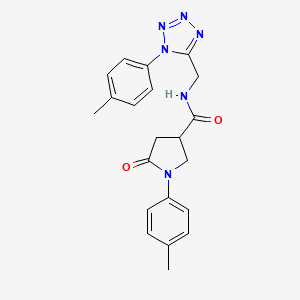
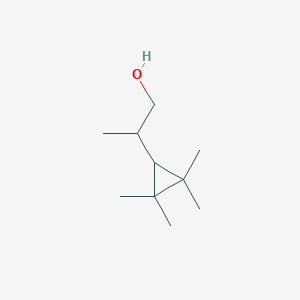
![1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2671846.png)
